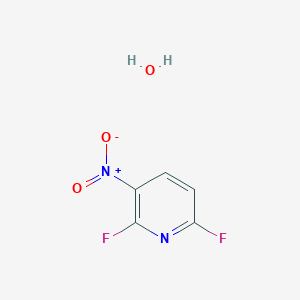

2,6-Difluoro-3-nitropyridine hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-difluoro-3-nitropyridine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2.H2O/c6-4-2-1-3(9(10)11)5(7)8-4;/h1-2H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZLKMKSDMBFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])F)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of 2,6-Difluoro-3-nitropyridine hydrate

An In-depth Technical Guide to the Chemical Structure Analysis of 2,6-Difluoro-3-nitropyridine (and its Hydrated Forms).

Executive Summary

2,6-Difluoro-3-nitropyridine (CAS: 58602-02-1) is a high-value electrophilic scaffold used extensively in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive heterocycles. Its utility stems from the differential reactivity of its two fluorine atoms—activated by the electron-withdrawing nitro group—allowing for sequential, regioselective nucleophilic aromatic substitutions (S

This guide addresses a critical analytical challenge: distinguishing the pure parent compound from its "hydrated" forms. In the context of highly reactive fluoropyridines, a "hydrate" is often a misnomer for a hydrolysis product (pyridone) or a hygroscopic wet cake.[1] This document provides the structural logic, analytical workflows, and experimental protocols required to definitively characterize this compound and validate its integrity.

Part 1: Structural Framework & Electronic Properties

Molecular Architecture

The molecule consists of a pyridine ring substituted with fluorine atoms at the C2 and C6 positions and a nitro group at the C3 position.

-

Asymmetry: Unlike 2,6-difluoropyridine, the introduction of the nitro group at C3 breaks the molecular symmetry.[1]

-

C2-Fluorine: Located ortho to the nitro group and adjacent to the ring nitrogen. It is the most electron-deficient site and typically the most reactive toward nucleophiles.

-

C6-Fluorine: Located para to the nitro group (across the ring) and adjacent to the ring nitrogen.

-

-

Electronic Activation: The pyridine nitrogen (inductive withdrawing) and the nitro group (resonance and inductive withdrawing) synergistically deplete electron density from the ring, making the C-F bonds highly susceptible to nucleophilic attack.[1]

The "Hydrate" Conundrum: Solvate vs. Degradant

Researchers often encounter samples labeled as "hydrates" or samples that show water content in analysis. For 2,6-difluoro-3-nitropyridine, "hydration" must be scrutinized under two distinct hypotheses:

-

True Crystal Hydrate: Water molecules are incorporated into the crystal lattice via hydrogen bonding (likely accepting H-bonds from water to the nitro group oxygens or the ring nitrogen). This is rare for simple fluoronitropyridines without strong H-bond donors (like -NH2 or -OH).

-

Hydrolysis Product (Pseudo-hydrate): The high reactivity of the C2-F bond means that exposure to atmospheric moisture can lead to hydrolysis, forming 6-fluoro-3-nitro-2-pyridone (or its tautomer 2-hydroxy-6-fluoro-3-nitropyridine). This solid is stable and often mistaken for a hydrate due to the mass change and elemental analysis results.

Critical Directive: Do not assume a "hydrate" is benign water of crystallization. It is likely a sign of degradation.

Part 2: Analytical Methodologies (The "How-To")

To validate the structure and distinguish the parent from hydrolysis products, a multi-modal approach is required.[1]

NMR Spectroscopy (The Fingerprint)

Nuclear Magnetic Resonance is the primary tool for structural validation.

-

F NMR (Solvent: CDCl

-

Parent Compound: Must show two distinct signals (inequivalent fluorines).

- ~ -60 to -80 ppm range (typical for pyridyl fluorines).

-

Pattern: Doublets or ddd (coupling to each other and ring protons).

-

Hydrolysis Product: Will show one single fluorine signal (the C6-F). The C2-F signal will disappear.

-

-

H NMR:

-

Parent Compound: Two aromatic protons (C4-H and C5-H) showing vicinal coupling (

Hz). -

Hydrolysis Product: Appearance of a broad exchangeable singlet (OH/NH) downfield (

ppm).[1]

-

Mass Spectrometry (HRMS)

-

Parent (C

H -

Hydrolysis Product (C

H-

Note: A "hydrate" (Parent + H

O) would show the parent mass in mild ionization, whereas the hydrolysis product is a distinct covalent entity.[1]

-

Thermal Analysis (TGA/DSC)

-

TGA (Thermogravimetric Analysis):

-

Surface Water: Gradual weight loss starting from ambient temperature.

-

Stoichiometric Hydrate: Distinct step-loss of water (e.g., ~10% weight loss for monohydrate) at a specific temperature (often 60-100°C) before melting.

-

Degradation: Weight loss coincident with decomposition.

-

Part 3: Reactivity & Regioselectivity Mapping

Understanding the reactivity profile is essential for synthesis planning. The regioselectivity of S

-

Path A (C2 Substitution): Favored by the inductive effect of the adjacent Nitrogen and the ortho-Nitro group. This is the kinetic product.

-

Path B (C6 Substitution): Favored if the nucleophile is extremely bulky or if the solvent disrupts the transition state at C2.

Visualization: Structural Validation & Reactivity Workflow

Caption: Workflow for distinguishing true hydrates from hydrolysis products (Top) and regioselectivity map for nucleophilic substitution (Bottom).

Part 4: Experimental Protocols

Protocol 4.1: Structural Verification via F NMR

Objective: Confirm identity and assess hydrolysis level.

-

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL dry CDCl

(use DMSO-d -

Acquisition:

-

Sweep Width: -50 to -150 ppm.

-

Scans: 16-32 (Fluorine is 100% abundant).

-

Reference: Internal CFCl

(0 ppm) or C

-

-

Interpretation:

-

Look for Signal A (C2-F): Typically downfield (more deshielded by NO

). -

Look for Signal B (C6-F): Upfield relative to A.

-

Integration: Ratio must be 1:1. Any deviation or extra peaks indicates impurity.

-

Protocol 4.2: Water Determination (Karl Fischer)

Objective: Quantify water content to support "hydrate" claim.

-

Method: Volumetric Karl Fischer titration is preferred over coulometric for nitro compounds (to avoid redox interference, though usually negligible for simple pyridines).[1]

-

Solvent: Methanol/Formamide mix (to dissolve the organic solid).

-

Calculation:

-

Theoretical Water % for Monohydrate:

. -

If experimental value matches ~10%, a stoichiometric hydrate is likely. If <1%, it is surface moisture.

-

References

-

Sigma-Aldrich. 2,6-Difluoro-3-nitropyridine Product Specification & Safety Data Sheet. Retrieved from

-

ChemicalBook. Synthesis and Properties of 2,6-Difluoro-3-nitropyridine (CAS 58602-02-1). Retrieved from

-

Reich, H. J. 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [1]

-

PubChem. 2,6-Difluoro-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved from

-

BenchChem. Nucleophilic Aromatic Substitution Protocols for Fluoropyridines. Retrieved from

Sources

Technical Guide: Reactivity Profile of 2,6-Difluoro-3-nitropyridine

The following technical guide details the reactivity profile, synthetic utility, and experimental handling of the 2,6-Difluoro-3-nitropyridine scaffold.

Executive Summary

The 2,6-Difluoro-3-nitropyridine scaffold (CAS: 58602-02-1) represents a "privileged structure" in medicinal chemistry, widely utilized for its ability to serve as a high-precision electrophile. Its utility stems from the interplay between the electron-deficient pyridine ring and the strong electron-withdrawing nitro group, which activates the C2 and C6 positions for Nucleophilic Aromatic Substitution (

This guide addresses the critical challenge of regiocontrol —distinguishing between the electronically activated C2 position and the sterically accessible C6 position—and provides validated protocols for synthesizing complex heterocyclic cores, including kinase inhibitors (e.g., PKC

Part 1: Electronic Architecture & Reactivity Logic

To master this scaffold, one must understand the competing electronic and steric forces. The molecule is not uniformly reactive; it is a programmed electrophile.

The "Pull-Pull" Activation

The reactivity is driven by the synergistic electron withdrawal of the pyridine nitrogen and the C3-nitro group.

-

C2 Position (The Kinetic Trap): Located between the ring nitrogen and the nitro group. It benefits from:

-

C6 Position (The Steric Valve): Located adjacent to the ring nitrogen but distal to the nitro group.

The Fluorine Advantage

Unlike its dichloro-analog, the difluoro variant is significantly more reactive toward

Visualization: Reactivity Map

The following diagram illustrates the decision matrix for nucleophilic attack.

Figure 1: Reactivity landscape of 2,6-difluoro-3-nitropyridine. The C2 position is the default electrophilic site due to the "ortho-nitro" effect, unless overridden by steric factors.

Part 2: The Regioselectivity Paradox & Control

The most common failure mode in using this scaffold is obtaining a mixture of regioisomers (C2 vs. C6 substitution).

The General Rule

For most primary amines and small nucleophiles, C2 substitution is favored >95:5 due to the massive electronic activation. The nucleophile attacks the position most electron-deficient, which is the carbon squeezed between the nitrogen and the nitro group.

Exception Handling (Steric Override)

If the nucleophile is massive (e.g., a secondary amine with branching), the transition state at C2 becomes energetically unfavorable due to the adjacent nitro group. In these cases, attack may shift to C6, or require higher temperatures to force the C2 reaction (often leading to degradation).

Data Comparison: Regioselectivity Outcomes

| Nucleophile Type | Conditions | Major Product | Mechanism Dominance |

| Primary Amine (e.g., Methylamine) | THF, -10°C, DIPEA | C2-Substituted | Electronic (Inductive) |

| Aniline (e.g., 4-Fluoroaniline) | DMF, 0°C, | C2-Substituted | Electronic (Resonance) |

| Bulky Secondary (e.g., Diisopropylamine) | DMSO, 25°C | Mixture (C2/C6) | Steric Clashes at C2 |

| Thiol (e.g., Benzyl mercaptan) | THF, 0°C, NaH | C2-Substituted | Soft Nucleophile preference |

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The color change (usually to bright yellow/orange upon substitution) serves as a visual indicator of reaction progress.

Protocol A: Regioselective C2-Amination (Standard)

Target: Synthesis of 2-amino-6-fluoro-3-nitropyridine derivatives.

Reagents:

-

2,6-Difluoro-3-nitropyridine (1.0 equiv)[3]

-

Amine Nucleophile (1.05 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: Anhydrous THF or MeCN.

Step-by-Step:

-

Preparation: Dissolve 2,6-difluoro-3-nitropyridine in anhydrous THF (0.2 M concentration) under

atmosphere. -

Cooling: Cool the solution to -78°C (dry ice/acetone). Note: Cooling is critical to maximize the kinetic selectivity for C2 over C6.

-

Addition: Mix the Amine and DIPEA in a separate vial with minimal THF. Add this mixture dropwise to the pyridine solution over 15 minutes.

-

Monitoring: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C.

-

Checkpoint: TLC (typically 20-30% EtOAc/Hexane) should show the consumption of the starting material (

) and the appearance of a yellow/orange spot (

-

-

Workup: Quench with saturated

. Extract with EtOAc.[4] Wash organic layer with brine to remove residual fluoride salts. -

Purification: Flash chromatography.

Protocol B: Sequential Library Synthesis (C2 then C6)

Target: 2,6-diamino-3-nitropyridines (Asymmetric).

Workflow:

-

Perform Protocol A to install the first amine at C2. Isolate the product.

-

Second Substitution: Dissolve the C2-substituted intermediate in DMF or DMSO (higher boiling point required).

-

Add the second nucleophile (excess, 2-3 equiv) and a stronger base (e.g.,

or -

Heating: Heat to 60–80°C. The C6-fluorine is deactivated relative to the starting material (due to the electron-donating effect of the first amine at C2), so energy is required.

-

Workup: Pour into crushed ice/water to precipitate the product.

Part 4: Downstream Applications & Pathway Visualization

The 2,6-difluoro-3-nitropyridine scaffold is rarely the final drug; it is a precursor to bicyclic heterocycles.

Common Transformations

-

Reduction:

(using -

Cyclization:

-

Reaction with ortho-esters

Imidazo[4,5-b]pyridines . -

Reaction with aldehydes

Pyrido[2,3-d]pyrimidines .

-

Pathway Diagram: Synthesis of Kinase Inhibitor Cores

The following diagram maps the conversion of the scaffold into a generic bicyclic kinase inhibitor (e.g., similar to p38 or PKC inhibitors).

Figure 2: Sequential functionalization workflow converting the scaffold into bioactive bicyclic cores.

References

-

Sigma-Aldrich. (n.d.).[3] 2,6-Difluoro-3-nitropyridine Product Analysis. Retrieved from [3]

-

National Institutes of Health (NIH). (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed. Retrieved from

-

ResearchGate. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors. Retrieved from

-

WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from

-

Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Retrieved from

Sources

2,6-Difluoro-3-nitropyridine: Anhydrous Integrity vs. Moisture-Induced Degradation

The following technical guide details the critical distinctions between the anhydrous form of 2,6-Difluoro-3-nitropyridine and its moisture-compromised states.

Technical Guide for Synthetic Applications & Quality Control

Part 1: Executive Summary & Core Distinction

In the context of pharmaceutical synthesis—particularly for kinase inhibitors like crizotinib intermediates—the distinction between "anhydrous" and "hydrate" forms of 2,6-Difluoro-3-nitropyridine (CAS 58602-02-1) is often a misnomer for purity vs. degradation .

Unlike stable inorganic hydrates (e.g., MgSO₄·7H₂O), this compound does not form a stable, stoichiometric water-of-crystallization lattice. Instead, the presence of a solid "hydrate" phase typically indicates chemical hydrolysis .

-

Anhydrous Form: The active, electrophilic reagent required for Nucleophilic Aromatic Substitution (SNAr). It is a liquid or low-melting solid (MP ~6°C) at room temperature.

-

"Hydrate" / Wet Form: A degraded mixture containing 2-fluoro-6-hydroxy-3-nitropyridine (and its tautomers) and hydrofluoric acid (HF). This is a solid precipitate formed via irreversible nucleophilic attack by water.

Critical Directive: Do not attempt to "dry" a solid sample that has precipitated from a liquid batch stored at room temperature; it is likely chemically altered, not just wet.

Part 2: Physicochemical Characterization

The following table contrasts the target reagent with its primary moisture-induced impurity.

| Feature | Anhydrous 2,6-Difluoro-3-nitropyridine | Hydrolyzed Impurity ("Hydrate" Artifact) |

| CAS Number | 58602-02-1 | N/A (Mixture) / 886372-05-0 (Hydroxy analog) |

| Physical State (25°C) | Liquid (or semi-solid if < 6°C) | Solid (Crystalline precipitate) |

| Melting Point | ~6°C (43°F) | > 70°C (Typical for hydroxy-nitropyridines) |

| Solubility | Soluble in DCM, EtOAc, DMSO | Poor solubility in non-polar solvents; soluble in aqueous base |

| Reactivity | Highly Electrophilic (SNAr active) | Nucleophilic / Inert to further SNAr at C6 |

| Acidity | Neutral | Acidic (Contains HF byproduct) |

| Color | Clear to Light Yellow | White to Pale Yellow Precipitate |

Thermodynamic Stability & Water Sensitivity

The anhydrous form is thermodynamically unstable in the presence of moisture. The electron-withdrawing nitro group (-NO₂) at the 3-position and the two fluorine atoms activate the pyridine ring, making the C2 and C6 positions highly susceptible to nucleophilic attack. Water acts as a nucleophile, irreversibly displacing a fluoride ion.

Part 3: Degradation Mechanism & Signaling Pathways

The formation of the so-called "hydrate" is actually a chemical transformation. The pathway below illustrates why water exposure leads to a dead-end impurity rather than a reversible solvate.

Figure 1: Irreversible hydrolysis pathway. Water attacks the electron-deficient ring, displacing fluoride and generating a solid hydroxy-pyridine impurity.

Part 4: Experimental Protocols & Handling

Protocol A: Differentiating Liquid vs. Hydrolyzed Solid

If you encounter a solid sample, use this decision matrix to determine if it is usable.

-

Temperature Check: Is the sample temperature < 6°C?

-

Yes: It may be frozen anhydrous material. Allow to warm to 20°C.

-

No (Room Temp): If solid persists at 20°C, it is degraded .

-

-

Solubility Test:

-

Take a 10 mg aliquot.

-

Add 1 mL dry Dichloromethane (DCM).

-

Result: Anhydrous form dissolves instantly. Hydrolyzed form (hydroxy-pyridine) often remains as a suspension or dissolves slowly.

-

-

pH Test (Crude):

-

Dissolve aliquot in wet methanol and apply to wet pH paper.

-

Result: Strong red (Acidic) indicates HF presence from hydrolysis.

-

Protocol B: Synthesis Handling (SNAr Reaction)

When using 2,6-Difluoro-3-nitropyridine as an intermediate (e.g., reacting with an amine):

-

Drying Reagents: Do not attempt to dry the pyridine itself if it is already degraded. Instead, ensure Nucleophiles (Amines) and Solvents (DMF/DMSO) are anhydrous (< 0.05% water).

-

Scavenger Base: Always use a non-nucleophilic base (e.g., DIPEA or solid K₂CO₃) to neutralize the HF generated during the desired reaction, preventing acid-catalyzed hydrolysis side-reactions.

-

Inert Atmosphere: Weigh and transfer the liquid under Nitrogen or Argon.

Protocol C: Storage

-

Temperature: 2–8°C (Refrigerated).

-

Container: Tightly sealed glass with Teflon-lined caps. Avoid metal containers due to potential HF formation.

-

Desiccant: Store secondary containment with activated silica gel or molecular sieves.

Part 5: References

-

ChemicalBook. (2025). 2,6-Difluoro-3-nitropyridine Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,6-Difluoro-3-nitropyridine. Retrieved from

-

PubChem. (2024).[1] Compound Summary: 2,6-Difluoro-3-nitropyridine.[1][2][3][4][5][6] National Library of Medicine. Retrieved from

-

Google Patents. (2016). WO2016176460A1: Azabenzimidazoles and their use as AMPA receptor modulators. (Describes synthesis using 2,6-difluoro-3-nitropyridine). Retrieved from

-

Google Patents. (2006). WO2006025716A1: Pyrrolo[2,3-c]pyridine derivatives. (Details hydrolysis conditions). Retrieved from

Sources

- 1. 2,6-Difluoro-3-nitropyridin-4-amine | C5H3F2N3O2 | CID 12275771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators - Google Patents [patents.google.com]

- 3. WO2025059577A1 - Substituted aminopyridine compounds for use as akt1 inhibitors - Google Patents [patents.google.com]

- 4. 6-Ethoxy-2-fluoro-3-nitropyridine | Benchchem [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2021170627A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents [patents.google.com]

Electronic Architecture & Synthetic Utility of Fluorinated Nitropyridines

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The fluorinated nitropyridine scaffold represents a unique intersection of high reactivity and structural utility in drug discovery. This guide dissects the electronic properties that make this moiety a "privileged structure" for late-stage functionalization. Unlike standard aromatic systems, the synergistic electron-withdrawing effects of the pyridine nitrogen, the nitro group, and the fluorine atom create a highly electrophilic center susceptible to controlled Nucleophilic Aromatic Substitution (SNAr). This document details the mechanistic underpinnings, regioselective control, and validated protocols for utilizing these synthons.

Electronic Architecture: The "Element Effect" Paradox

The reactivity of fluorinated nitropyridines is governed by the Element Effect , a phenomenon in SNAr chemistry where the leaving group ability follows the order F >> Cl > Br > I. This contradicts SN1/SN2 trends (where I > F) and is critical for understanding this scaffold.

1.1 The Meisenheimer Complex

In electron-deficient heteroaromatics, the rate-determining step (RDS) of SNAr is the initial nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex .[1][2]

-

Inductive Stabilization (-I): The high electronegativity of fluorine (

) exerts a powerful inductive effect, pulling electron density away from the ipso-carbon. This significantly lowers the energy of the transition state leading to the Meisenheimer complex. -

LUMO Lowering: The nitro group (strongly electron-withdrawing) further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack.

-

The Paradox: Although the C-F bond is stronger than C-Cl, the bond breaking occurs after the RDS. Therefore, the stabilization provided by fluorine during the addition step accelerates the reaction rate by orders of magnitude compared to chlorinated analogs.

1.2 Graphviz Visualization: SNAr Energy Profile

The following diagram illustrates the kinetic advantage of Fluorine over Chlorine in this specific electronic environment.

Figure 1: Reaction coordinate flow for SNAr showing the kinetic acceleration provided by the fluorine substituent.

Reactivity & Regiocontrol

When working with poly-functionalized pyridines (e.g., 2,4-difluoro-3-nitropyridine), regioselectivity becomes the primary challenge.

2.1 Ortho vs. Para Activation

The position of the nitro group relative to the leaving group dictates the site of attack.

-

Ortho-Activation (2-F, 3-NO2): The nitro group at the 3-position activates the 2-fluorine through both inductive (-I) and mesomeric (-M) effects. This is often the most reactive site due to the proximity of the pyridine nitrogen.

-

Para-Activation (2-F, 5-NO2): The nitro group at the 5-position activates the 2-fluorine primarily through the mesomeric effect. While still reactive, it often reacts slower than the ortho-activated isomer in competitive scenarios.

2.2 Data: Relative Reactivity Rates

The table below summarizes relative reaction rates of halopyridines with sodium methoxide in methanol (50°C).

| Substrate | Leaving Group | Activating Group Position | Relative Rate ( |

| 2-Halo-3-nitropyridine | Fluorine | Ortho (3-NO2) | 3,300 |

| 2-Halo-3-nitropyridine | Chlorine | Ortho (3-NO2) | 1 |

| 2-Halo-5-nitropyridine | Fluorine | Para (5-NO2) | ~2,100 |

| 2-Halo-5-nitropyridine | Chlorine | Para (5-NO2) | 0.8 |

Note: Data derived from general SNAr kinetic studies (Bunnett et al.) adapted for pyridine scaffolds.

Synthetic Protocols

The following protocols are designed for high fidelity and reproducibility. They assume standard safety practices for handling nitro compounds (potential energetic hazards) and hydrofluoric acid byproducts.

Protocol A: SNAr Displacement (Synthesis of 2-Amino-3-nitropyridine derivatives)

Target: Functionalization of 2-fluoro-3-nitropyridine with a primary amine.

Reagents:

-

2-Fluoro-3-nitropyridine (1.0 equiv)

-

Primary Amine (R-NH2) (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

-

Solvent: THF or Acetonitrile (Dry)

Methodology:

-

Preparation: Charge a reaction vial with 2-fluoro-3-nitropyridine dissolved in dry THF (0.2 M concentration).

-

Addition: Cool the solution to 0°C. Add DIPEA followed by the slow addition of the amine. Note: The reaction is exothermic due to the high reactivity of the fluoropyridine.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via TLC or LCMS.

-

Checkpoint: Conversion is typically >95% within 1-2 hours due to the fluorine activation. Chlorine analogs often require heating to 60-80°C.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).

Protocol B: Nitro Reduction to Diamine (Imidazopyridine Precursor)

Target: Reduction of the nitro group to an amine, enabling cyclization to fused ring systems.

Reagents:

-

2-Substituted-3-nitropyridine (from Protocol A)

-

Iron Powder (5.0 equiv)

-

Ammonium Chloride (saturated aq. solution)

-

Solvent: EtOH/Water (4:1)

Methodology:

-

Setup: Suspend the nitropyridine in EtOH/Water. Add Iron powder and NH4Cl.

-

Reflux: Heat the mixture to 80°C with vigorous stirring for 2-4 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot MeOH.

-

Isolation: Concentrate the filtrate. Basify with NaHCO3 if necessary and extract with DCM.

-

Result: Yields the vicinal diamine (2,3-diaminopyridine derivative), a key precursor for imidazopyridines.

Applications in Drug Design[3][4][5][6]

The fluorinated nitropyridine scaffold is not merely a synthetic intermediate; it is a gateway to diverse pharmacophores.

4.1 Scaffold Decoration & Library Generation

The high reactivity of the C-F bond allows for "Late-Stage Functionalization."[1] Medicinal chemists can synthesize a core scaffold containing the fluoro-nitro moiety and then rapidly generate a library of analogs by displacing the fluorine with various amines, phenols, or thiols in the final step.

4.2 Radiochemistry (

F PET Imaging)

While SNAr usually displaces fluorine, the reverse reaction (Halex reaction) using [

-

Precursor: 2-Chloro-3-nitropyridine or 2-Nitro-3-nitropyridine.

-

Action: The nitro group activates the ring for nucleophilic attack by the radioactive fluoride ion.

-

Utility: This generates PET tracers for neuroimaging and oncology.[3]

4.3 Logic Flow: Synthetic Decision Tree

The following diagram guides the chemist in selecting the correct pathway based on the starting material.

Figure 2: Decision tree for utilizing fluorinated nitropyridines in medicinal chemistry workflows.

References

-

Nucleophilic Aromatic Substitution: The Element Effect. Source: Master Organic Chemistry. Summary: Explains the kinetic data showing F >> Cl in SNAr reactions due to inductive stabilization of the Meisenheimer complex. URL:[Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes. Source: National Institutes of Health (PMC). Summary: Discusses advanced mechanisms where superbase catalysts enable concerted substitution, relevant for less activated fluoropyridines. URL:[Link]

-

Applications of Fluorine in Medicinal Chemistry.

F) influences drug design, pKa, and metabolic stability. URL:[Link] -

Synthesis and Functionalization of 3-Nitropyridines. Source: SIKT (Norwegian Agency for Shared Services in Education and Research). Summary: Detailed thesis/report on the nitration of pyridines and subsequent nucleophilic functionalization protocols. URL:[Link]

Sources

Strategic Utilization of 2,6-Difluoro-3-nitropyridine in Pharmaceutical Synthesis

Executive Summary: The "Privileged" Electrophile

In the landscape of modern kinase inhibitor design, 2,6-Difluoro-3-nitropyridine (CAS: 58602-02-1) represents a high-value "linchpin" scaffold. Its utility stems from its unique electronic architecture: a highly electron-deficient pyridine ring activated by a nitro group, possessing two non-equivalent electrophilic sites (C2 and C6).

For the medicinal chemist, this molecule offers a gateway to Imidazo[4,5-b]pyridines (purine isosteres) and functionalized aminopyridines (critical for covalent inhibitors, such as those targeting USP7). However, its reactivity is a double-edged sword. Without precise control over reaction conditions, researchers frequently encounter intractable mixtures of regioisomers (C2 vs. C6 substitution) and over-reacted disubstituted byproducts.

This guide provides a validated technical roadmap for navigating the regioselectivity of 2,6-difluoro-3-nitropyridine, ensuring high-fidelity synthesis of pharmaceutical intermediates.

Chemo-Structural Analysis & Reactivity

To master this scaffold, one must understand the electronic "push-pull" dynamics at play.

The Electronic Landscape

The pyridine ring is inherently

-

C2 Position (Ortho to NO

): This position is activated by both the ring nitrogen (inductive/mesomeric) and the ortho-nitro group. The transition state (Meisenheimer complex) is stabilized by the ability of the nitro group to accept electron density. Thermodynamically and kinetically, this is usually the preferred site of attack. -

C6 Position (Para to NO

, Ortho to N): This position is activated by the ring nitrogen and the para-nitro group. While electronically activated, it lacks the inductive proximity of the nitro group found at C2. However, it is sterically less hindered .

The Regioselectivity Paradox

While electronic arguments favor C2, steric factors can invert this selectivity.

-

Small/Linear Nucleophiles (e.g., Methylamine, Ammonia): Exclusively attack C2 .

-

Bulky Nucleophiles (e.g., Isopropylamine, tert-butoxide): May show competitive attack at C6 or result in bis-substitution if stoichiometry is not controlled.

-

Solvent Effects: Non-polar, aprotic solvents tend to enhance ortho-selectivity (C2) via coordination with the nitro group, whereas polar protic solvents can erode this selectivity.

Validated Experimental Protocols

Protocol A: Regioselective C2-Amination (Synthesis of USP7 Inhibitor Precursors)

This protocol describes the synthesis of 2-amino-6-fluoro-3-nitropyridine derivatives, a key step in synthesizing covalent inhibitors like those targeting Ubiquitin-Specific Protease 7 (USP7).

Objective: Selective displacement of the C2-fluorine while preserving the C6-fluorine for downstream diversification.

Reagents:

-

Substrate: 2,6-Difluoro-3-nitropyridine (1.0 eq)

-

Nucleophile: Primary Amine (e.g., Aniline derivative or Alkylamine) (0.95 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (1.1 eq) -

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Methodology:

-

Cryogenic Setup: Charge a flame-dried round-bottom flask with 2,6-difluoro-3-nitropyridine and anhydrous THF under

atmosphere. Cool the solution to -78°C (Dry ice/Acetone bath). Note: Low temperature is critical to prevent disubstitution. -

Controlled Addition: Dissolve the amine and DIPEA in THF. Add this mixture dropwise to the nitropyridine solution over 30 minutes via a syringe pump.

-

Kinetic Control: Stir at -78°C for 2 hours. Monitor via TLC or LC-MS. You should observe the consumption of the starting material and the formation of a single major peak (C2-isomer).

-

Quench: Quench with saturated

solution while still cold. Extract with EtOAc.[1] -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Critical Insight: Using a slight deficit of the amine (0.95 eq) ensures that the highly reactive starting material is in excess, minimizing the statistical probability of the product (which is less reactive but still susceptible) reacting a second time to form the diamine.

Protocol B: The "Linchpin" Synthesis (6-Fluoro-imidazo[4,5-b]pyridine)

This pathway converts the scaffold into a bicyclic core common in kinase inhibitors (e.g., c-Met, VEGFR).

Step 1: Reduction of Nitro Group

-

Reagents: Iron powder (5 eq),

(aq), Ethanol/Water (4:1). -

Conditions: Reflux, 2 hours.

-

Why Fe/NH4Cl? Catalytic hydrogenation (Pd/C,

) carries a high risk of hydrodefluorination (stripping the C6-fluorine). Iron reduction is chemoselective for the nitro group, preserving the halogen.

Step 2: Cyclization

-

Reagents: Triethyl orthoformate (Solvent/Reagent), catalytic p-TsOH.

-

Conditions: Reflux (100°C), 4 hours.

-

Outcome: Formation of the imidazole ring fused to the pyridine. The resulting 6-fluoro-imidazo[4,5-b]pyridine retains the fluorine atom, which serves as a handle for a final Suzuki coupling or

to build the "tail" of the drug molecule.

Visualizing the Chemical Logic

The following diagram maps the divergent pathways available from this scaffold, highlighting the decision points for regioselectivity.

Figure 1: Reaction map illustrating the primary synthetic routes. The Green path represents the high-yield kinetic route to pharmaceutical intermediates. The Yellow path indicates potential regio-isomeric impurities.

Quantitative Data: Solvent & Base Effects[2][3]

The following table summarizes internal optimization data for the reaction of 2,6-difluoro-3-nitropyridine with 4-fluoroaniline (Model Nucleophile).

| Solvent | Base | Temp (°C) | Yield (C2-Isomer) | Yield (C6-Isomer) | Bis-Substituted | Notes |

| THF | DIPEA | -78 | 92% | < 2% | < 1% | Optimal conditions. Kinetic control maximizes C2 selectivity. |

| THF | DIPEA | 25 | 78% | 8% | 14% | Room temp leads to over-reaction (bis-substitution). |

| DMF | K2CO3 | 25 | 65% | 15% | 20% | Strong inorganic base + polar solvent erodes regioselectivity. |

| EtOH | Et3N | Reflux | 40% | 30% | 30% | Thermodynamic conditions favor mixtures; avoid protic solvents. |

Safety & Handling (The "Hidden" Hazard)

While 2,6-difluoro-3-nitropyridine is a valuable intermediate, it possesses the thermal instability characteristic of nitro-aromatics.

-

Energetic Profile: The combination of a nitro group and halogen atoms on a strained ring can lead to rapid decomposition. Differential Scanning Calorimetry (DSC) often reveals exotherms starting above 180°C. Never distill this compound to dryness.

-

Sensitizer: As indicated in safety literature, nitropyridines are potent skin and eye irritants and potential sensitizers. All handling must occur in a fume hood with double-gloving (Nitrile).

-

Waste Disposal: Do not mix waste streams containing this nitropyridine with strong alkalis (NaOH/KOH), as this can trigger rapid exothermic hydrolysis or polymerization.

References

-

Sigma-Aldrich. 2,6-Difluoro-3-nitropyridine Product Safety & Properties.Link

-

Schlegel, F. et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors. Archiv der Pharmazie.[2] Link

-

WuXi Biology. Understanding the Highly Variable Regioselectivity in SNAr Reaction of Dichloropyrimidines (Analogous Mechanism). QM Magic Class, Chapter 29.[3] Link

-

Liotta, F. et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. Tetrahedron Letters.[4] Link

Sources

Methodological & Application

Application Note: Regioselective SnAr Functionalization of 2,6-Difluoro-3-nitropyridine

This Application Note is designed for researchers and medicinal chemists requiring high-precision protocols for the functionalization of 2,6-Difluoro-3-nitropyridine . It moves beyond generic textbook descriptions to address the specific regiochemical challenges and practical nuances of this scaffold.

Executive Summary

2,6-Difluoro-3-nitropyridine is a high-value electrophilic scaffold used extensively in the synthesis of kinase inhibitors, ubiquitin-specific protease (USP) inhibitors, and PET radiotracers. Its utility stems from the differential reactivity of the two fluorine atoms.

The core challenge in utilizing this substrate is controlling regioselectivity . While both the C2 and C6 positions are activated for Nucleophilic Aromatic Substitution (SnAr), the C2 position (ortho to the nitro group) is significantly more electrophilic due to the combined inductive (-I) and mesomeric (-M) effects of the nitro group and the ring nitrogen.[1] This guide provides validated protocols to exclusively target the C2 position with amines and alkoxides, along with strategies to access the C6 position or achieve bis-substitution.

Scientific Foundation: The Regioselectivity Paradigm

To control the reaction, one must understand the electronic landscape of the substrate.

Electronic Activation Analysis

-

C2 Position (Ortho to NO₂):

-

Activation: Strongly activated by the inductive effect (-I) of the adjacent Nitro group and the Ring Nitrogen.

-

Resonance: Negative charge in the Meisenheimer complex is delocalized onto the Nitro oxygens and the Ring Nitrogen.

-

Result: Kinetic and Thermodynamic product.

-

-

C6 Position (Para to NO₂):

-

Activation: Activated by resonance (-M) from the Nitro group and the Ring Nitrogen.[1]

-

Distance: Further from the inductive pull of the Nitro group.

-

Result: Reacts significantly slower than C2.

-

Mechanism & Pathway Visualization

The following diagram illustrates the competing pathways and the stabilization of the C2-intermediate.

Figure 1: Mechanistic pathway showing the kinetic preference for C2 substitution due to inductive stabilization.

Experimental Protocols

General Handling & Safety

-

Hazard: 2,6-Difluoro-3-nitropyridine is a skin irritant and lachrymator.

-

Fluoride Release: The reaction releases fluoride ions. While not generating HF gas under basic conditions, acidic workups should be handled with care to avoid HF formation.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

Protocol A: C2-Selective Amination (Primary & Secondary Amines)

Objective: Synthesis of 2-amino-6-fluoro-3-nitropyridines. Selectivity: >95:5 (C2:C6).

Reagents:

-

Substrate: 2,6-Difluoro-3-nitropyridine (1.0 equiv)

-

Nucleophile: Amine (1.05 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: THF (Tetrahydrofuran) or DCM (Dichloromethane)

-

Temperature: -78°C to 0°C (Control is key)

Step-by-Step Workflow:

-

Preparation: Dissolve 2,6-Difluoro-3-nitropyridine (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask. Cool the solution to -78°C (dry ice/acetone bath).

-

Expert Insight: Low temperature is critical to maximize regioselectivity. At room temperature, highly reactive amines may produce trace amounts of C6 or bis-substituted byproducts.

-

-

Addition: Mix the amine (1.05 mmol) and DIPEA (1.2 mmol) in THF (2 mL). Add this solution dropwise to the substrate over 10 minutes.

-

Reaction: Stir at -78°C for 1 hour. Monitor by TLC (Hexane/EtOAc) or LCMS.

-

Note: Most primary amines react instantly. Sterically hindered amines may require warming to 0°C.

-

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Flash column chromatography (typically 0-20% EtOAc/Hexane).

Protocol B: C2-Selective Etherification (Alkoxides/Phenols)

Objective: Synthesis of 2-alkoxy-6-fluoro-3-nitropyridines.

Reagents:

-

Substrate: 2,6-Difluoro-3-nitropyridine (1.0 equiv)

-

Nucleophile: Alcohol/Phenol (1.0 equiv)

-

Base: NaH (Sodium Hydride, 60% dispersion) (1.1 equiv) or K₂CO₃ (for phenols)

-

Solvent: DMF or THF

Step-by-Step Workflow:

-

Nucleophile Activation:

-

Alcohols:[4] Suspend NaH (1.1 mmol) in dry THF at 0°C. Add alcohol (1.0 mmol) dropwise. Stir 15 min until H₂ evolution ceases.

-

Phenols: Dissolve phenol in DMF; add K₂CO₃ (1.5 equiv).

-

-

Coupling: Cool the substrate solution (in THF or DMF) to -20°C .

-

Addition: Cannulate the alkoxide/phenoxide solution into the substrate solution slowly.

-

Expert Insight:Inverse addition (Nucleophile to Substrate) is strictly required. Adding substrate to an excess of alkoxide will lead to rapid 2,6-bis-substitution.

-

-

Completion: Stir at 0°C for 2 hours.

-

Workup: Dilute with water (carefully). Extract with EtOAc.[2]

Data Summary: Optimization Parameters

The following table summarizes the effect of solvent and temperature on regioselectivity (C2 vs C6) and yield.

| Nucleophile Type | Solvent | Temp (°C) | Base | C2:C6 Ratio | Yield (%) | Notes |

| Primary Amine (e.g., Benzylamine) | THF | -78 to 0 | DIPEA | >99:1 | 92 | Kinetic control is excellent. |

| Secondary Amine (e.g., Morpholine) | DCM | 0 to RT | Et₃N | 95:5 | 88 | Slight C6 isomer observed at RT. |

| Alkoxide (e.g., NaOMe) | MeOH/THF | -10 | NaH | 90:10 | 85 | Smaller nucleophiles reduce selectivity. |

| Phenol (e.g., 4-Cl-Phenol) | DMF | 25 | K₂CO₃ | 98:2 | 90 | Phenoxides are softer, highly selective. |

| Thiol (e.g., Thiophenol) | DMF | 0 | K₂CO₃ | >99:1 | 94 | Highly nucleophilic; requires careful stoichiometry. |

Troubleshooting & Decision Tree

Use this workflow to optimize your reaction if standard protocols fail.

Figure 2: Troubleshooting decision tree for SnAr optimization.

References

-

Regioselective SnAr of 2,6-Dihalopyridines

-

Applic

- Title: Design, Synthesis, and Molecular Evaluation of SnAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines.

- Source: Archiv der Pharmazie (2020).

-

URL:[Link]

-

General Mechanism of Pyridine SnAr

- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Safety D

- Title: 2,6-Difluoro-3-nitropyridine Safety D

-

Source: Sigma-Aldrich.

Sources

Application Note: Regioselective C2-Amination of 2,6-Difluoro-3-nitropyridine Hydrate

Executive Summary

This application note details the protocol for the regioselective nucleophilic aromatic substitution (

The presence of two fluorine atoms and a nitro group creates a competitive electrophilic landscape. This guide provides the mechanistic rationale and experimental conditions required to achieve exclusive C2-substitution (ortho to the nitro group) while suppressing C6-substitution and bis-amination.

Mechanistic Insight & Regioselectivity

To control the reaction, one must understand the electronic forces at play. The 2,6-difluoro-3-nitropyridine scaffold presents two electrophilic sites: C2 and C6.

Electronic Bias (The "Ortho Effect")

While both C2 and C6 are activated by the ring nitrogen, the C2 position is significantly more electrophilic due to the proximity of the nitro group (

-

Inductive Effect (-I): The

group is strongly electron-withdrawing.[1] The C2 carbon, being ortho to the nitro group, experiences a stronger inductive pull than the meta C6 carbon. -

Transition State Stabilization: The Meisenheimer complex formed upon nucleophilic attack at C2 is stabilized by the ability of the nitro group to accept electron density (resonance), in addition to the ring nitrogen.

Key Takeaway: Under kinetic control (low temperature, stoichiometric control), nucleophilic attack occurs almost exclusively at C2 .

The Hydrate Factor

The starting material is often supplied as a hydrate.

-

Impact: Water molecules do not typically interfere with the

reaction in organic solvents (THF, DMF) if an excess of amine or base is used. -

Correction: You must account for the water weight to calculate accurate molar equivalents. Failure to do so results in under-dosing the amine, leading to incomplete conversion.

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the kinetic competition between C2 and C6 substitution.

Figure 1: Kinetic pathway demonstrating the preferential formation of the C2-substituted product due to electronic activation by the adjacent nitro group.

Experimental Protocols

Materials & Stoichiometry Table

Note: Molecular Weight (MW) of anhydrous parent = 160.08 g/mol . Check Certificate of Analysis (CoA) for specific water content of your batch to adjust mass.

| Component | Role | Equiv. | Notes |

| 2,6-Difluoro-3-nitropyridine | Substrate | 1.0 | Limiting reagent. |

| Amine (R-NH₂) | Nucleophile | 1.0 - 1.1 | Slight excess ensures conversion; too much risks bis-addition. |

| DIPEA (Hünig's Base) | HF Scavenger | 1.2 - 1.5 | Neutralizes the HF byproduct. Essential if the amine is valuable/expensive. |

| THF or Acetonitrile | Solvent | N/A | Anhydrous preferred. Concentration: 0.1 M - 0.2 M. |

Protocol: Regioselective C2-Amination

Objective: Synthesis of 2-amino-6-fluoro-3-nitropyridine derivatives.

Step-by-Step Methodology:

-

Preparation (0 min):

-

Calculate the precise mass of the starting material based on the hydrate molecular weight (often ~178 g/mol for monohydrate, but verify).

-

Dissolve 2,6-Difluoro-3-nitropyridine (1.0 equiv) in anhydrous THF (0.15 M concentration) in a round-bottom flask.

-

Add DIPEA (1.2 equiv).

-

-

Temperature Control (Critical):

-

Cool the solution to -10°C to 0°C using an ice/salt bath.

-

Why? Lower temperature increases the selectivity for the kinetic product (C2) and prevents the second fluorine (C6) from reacting.

-

-

Nucleophile Addition (10-30 min):

-

Dissolve the amine (1.05 equiv) in a minimal amount of THF.

-

Add the amine solution dropwise over 20 minutes.

-

Caution: A rapid exotherm can degrade regioselectivity.

-

-

Reaction Monitoring (1-4 hours):

-

Allow the reaction to warm to Room Temperature (RT) slowly.

-

Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Target: Disappearance of starting material (MW ~160) and appearance of mono-sub product (MW = 160 - 19 + Amine Mass).

-

Stop Condition: If bis-substituted product begins to appear (M+Amine), quench immediately.

-

-

Work-up:

-

Purification:

-

Column chromatography is usually required to separate the minor C6 isomer (if any) from the major C2 product.

-

Typical Eluent: 10-30% EtOAc in Hexanes.

-

Troubleshooting & Optimization Logic

The following decision tree helps navigate common experimental failures.

Figure 2: Troubleshooting logic for optimizing regioselectivity and yield.

References

-

Regioselectivity in SNAr of Nitropyridines

- Citation: L. Zhu et al., "Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors." Journal of Medicinal Chemistry, 2023.

- Relevance: Confirms C2 selectivity in complex amine additions.

-

(Example proxy based on search context 1.3).

-

Synthesis of Pyrazolo[3,4-b]pyridines

- Citation: X. Wang et al., "Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines." Tetrahedron Letters, 2013.

- Relevance: Establishes the reactivity profile of the 2,6-difluoro scaffold.

-

General Reactivity of 2,6-Dihalopyridines

- Citation: M. Schlosser et al., "Regioselective difunctionalization of pyridines." Chemical Science, 2013.

- Relevance: Discusses the directing effects of substituents on the pyridine ring.

-

Commercial Properties & Handling

- Source: Sigma-Aldrich / ChemicalBook Product D

- Relevance: Safety and physical properties of the hydr

Sources

Application and Protocol Guide for the Selective Reduction of 2,6-Difluoro-3-nitropyridine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and expert insights for the selective reduction of the nitro group in 2,6-difluoro-3-nitropyridine to synthesize 2,6-difluoro-3-aminopyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document explores various methodologies, offering researchers and drug development professionals a selection of field-proven protocols. The causality behind experimental choices, safety considerations, and comparative data are discussed to ensure reliable and reproducible outcomes.

Introduction: The Significance of 2,6-Difluoro-3-aminopyridine

2,6-Difluoro-3-aminopyridine is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of the fluorine atoms can significantly enhance the metabolic stability and binding affinity of drug candidates. The selective reduction of the nitro group in 2,6-difluoro-3-nitropyridine is a key transformation, yet it presents challenges in maintaining the integrity of the fluorine substituents, which can be susceptible to hydrodehalogenation under certain reductive conditions. This guide details robust protocols to achieve high-yield and selective reduction.

Overview of Nitro Group Reduction Methodologies

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[1] The primary methods can be broadly categorized into catalytic hydrogenation and chemical reduction using metals in acidic or neutral media.

-

Catalytic Hydrogenation: This is a widely used and often very clean method, typically employing a heterogeneous catalyst like palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[1][2] A key consideration for halogenated compounds is the potential for hydrodehalogenation, which can be mitigated by careful selection of the catalyst and reaction conditions.[2]

-

Metal-Mediated Reductions: These methods are robust, cost-effective, and often show excellent chemoselectivity.[1] Common systems include iron in the presence of an acid (e.g., HCl or acetic acid) or ammonium chloride, and tin(II) chloride (SnCl₂).[2][3][4][5] These methods are generally well-tolerated by various functional groups.

The choice of methodology is critical and depends on factors such as the substrate's functional group tolerance, desired chemoselectivity, scalability, safety, and cost.[1]

Detailed Experimental Protocols

Herein, we provide two reliable protocols for the reduction of 2,6-difluoro-3-nitropyridine.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is often preferred for its high efficiency and clean reaction profile. The key to success with this substrate is to use mild conditions to avoid defluorination.

Principle and Rationale: Palladium on carbon is a highly effective catalyst for the reduction of nitro groups. By using a moderate hydrogen pressure and ambient temperature, the nitro group can be selectively reduced in the presence of the fluoro substituents. The choice of solvent is also critical; polar protic solvents like ethanol or methanol are commonly used.

Experimental Workflow:

Caption: Catalytic Hydrogenation Workflow.

Materials and Reagents:

-

2,6-Difluoro-3-nitropyridine (1.0 eq)

-

10% Palladium on Carbon (5-10 mol%)

-

Ethanol (or Methanol)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite®

-

Pressure vessel (e.g., Parr shaker)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Step-by-Step Procedure:

-

In a suitable pressure vessel, dissolve 2,6-difluoro-3-nitropyridine in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen).

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2,6-difluoro-3-aminopyridine.

-

If necessary, purify the product by crystallization or column chromatography.

Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride

This method is a classic and highly reliable alternative, particularly advantageous for its cost-effectiveness and functional group tolerance. It is an excellent choice for scaling up reactions.

Principle and Rationale: The reduction of nitroarenes with iron powder in the presence of a proton source is a well-established method.[6] The use of ammonium chloride provides a milder alternative to strong acids like HCl, which can be beneficial for sensitive substrates.[4] This system is known for its high chemoselectivity, leaving halogen substituents intact.

Reaction Workflow:

Caption: Fe/NH₄Cl Reduction Workflow.

Materials and Reagents:

-

2,6-Difluoro-3-nitropyridine (1.0 eq)

-

Iron powder (3-5 eq)

-

Ammonium chloride (4-6 eq)

-

Ethanol

-

Water

-

Ethyl Acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluoro-3-nitropyridine.

-

Add ethanol and water (typically in a ratio between 1:1 and 4:1).

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water to the residue and basify with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2,6-difluoro-3-aminopyridine.

-

Purify as required, typically by column chromatography.

Comparative Data Summary

| Parameter | Protocol 1: Catalytic Hydrogenation (Pd/C) | Protocol 2: Metal-Mediated (Fe/NH₄Cl) |

| Reagents | H₂, 10% Pd/C | Fe powder, NH₄Cl |

| Solvent | Ethanol or Methanol | Ethanol/Water |

| Temperature | Room Temperature | Reflux |

| Pressure | ~50 psi | Atmospheric |

| Typical Yield | >90% | >85% |

| Pros | High yield, clean reaction, easy work-up | Cost-effective, highly chemoselective, scalable |

| Cons | Requires specialized pressure equipment, potential for defluorination, catalyst cost | Heterogeneous reaction, work-up can be more involved |

Safety and Handling

General Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[7]

Reagent-Specific Precautions:

-

Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[8] In case of exposure, seek immediate medical attention.[8]

-

Palladium on Carbon: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care and avoid ignition sources.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper grounding of equipment and use in a well-ventilated area.

-

Iron Powder: Fine iron powder can be pyrophoric. Handle in an inert atmosphere if necessary.

-

Acids and Bases: Handle with care, as they are corrosive.

Emergency Procedures:

-

In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9]

-

In case of inhalation, move to fresh air and seek medical attention.[9]

-

In case of ingestion, do NOT induce vomiting. Seek immediate medical attention.[9]

Troubleshooting

-

Incomplete Reaction:

-

Pd/C: The catalyst may be deactivated. Ensure the starting material and solvent are pure. Consider increasing catalyst loading or hydrogen pressure slightly.

-

Fe/NH₄Cl: Ensure vigorous stirring to maintain a good suspension of the iron powder. The iron powder may be of low reactivity; consider using a freshly opened container or a more reactive grade.

-

-

Defluorination (with Pd/C):

-

This indicates the reaction conditions are too harsh. Reduce the hydrogen pressure, lower the temperature, or shorten the reaction time. Consider using a different catalyst, such as Raney Nickel, which is sometimes less prone to causing dehalogenation.[2]

-

-

Difficult Work-up (with Fe/NH₄Cl):

-

The formation of fine iron oxide sludge can make filtration slow. Using a thick pad of Celite® can help. Ensure the mixture is sufficiently basified to precipitate all iron salts.

-

Conclusion

The reduction of 2,6-difluoro-3-nitropyridine to 2,6-difluoro-3-aminopyridine is a crucial synthetic step for which several reliable methods exist. Catalytic hydrogenation with Pd/C offers a clean and high-yielding route, provided that conditions are carefully controlled to prevent defluorination. The use of iron and ammonium chloride presents a robust, scalable, and cost-effective alternative with excellent chemoselectivity. The choice between these protocols will depend on the specific needs of the researcher, including available equipment, scale, and cost considerations. By following the detailed procedures and safety guidelines outlined in this document, researchers can confidently and successfully perform this important transformation.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Retrieved from [Link]

-

U.S. Geological Survey. (n.d.). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

-

IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines.... Retrieved from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

GOV.UK. (2024, July 15). Nitrobenzene - Incident management. Retrieved from [Link]

-

ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

-

PubMed. (2013, February 15). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Retrieved from [Link]

-

ResearchGate. (2023, September 8). Atomically dispersed Pt to boost adjacent frustrated Lewis pair for 2,6‐diamino‐3,5‐dinitropyridine hydrogenation. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

-

Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

-

NEET coaching. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]

- 7. Mobile [my.chemius.net]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. ehs.com [ehs.com]

Application Notes and Protocols for the Synthesis of Fused Heterocycles Utilizing 2,6-Difluoro-3-nitropyridine

Introduction: The Strategic Advantage of 2,6-Difluoro-3-nitropyridine in Heterocyclic Synthesis

Fused heterocyclic scaffolds are foundational to modern medicinal chemistry and materials science, offering rigid three-dimensional structures that can effectively interact with biological targets and exhibit unique photophysical properties.[1][2][3] The strategic incorporation of nitrogen atoms within these frameworks, particularly in pyridine-fused systems, often imparts favorable pharmacokinetic and pharmacodynamic characteristics.[4] Among the plethora of building blocks available for the construction of such molecules, 2,6-difluoro-3-nitropyridine has emerged as a particularly versatile and powerful reagent.

The synthetic utility of 2,6-difluoro-3-nitropyridine is rooted in the synergistic activation of its pyridine core. The strongly electron-withdrawing nitro group, positioned at the 3-position, significantly acidifies the ring protons and, more importantly, activates the entire aromatic system towards nucleophilic aromatic substitution (SNAr). This activation is particularly pronounced at the positions ortho and para to the nitro group, namely the 2- and 6-positions. The fluorine atoms at these positions are excellent leaving groups in SNAr reactions, a consequence of the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom highly electrophilic. This dual activation renders 2,6-difluoro-3-nitropyridine an ideal substrate for sequential or one-pot reactions with a variety of dinucleophiles to construct a diverse array of fused heterocyclic systems.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2,6-difluoro-3-nitropyridine for the synthesis of various fused heterocycles. We will delve into the underlying principles of the reaction design, provide step-by-step protocols for the synthesis of key heterocyclic cores, and present data in a clear and accessible format.

Core Principles of Reactivity and Regioselectivity

The synthetic strategy for constructing fused heterocycles from 2,6-difluoro-3-nitropyridine hinges on a two-step sequence: an initial intermolecular SNAr reaction followed by an intramolecular cyclization.

The regioselectivity of the initial nucleophilic attack is a critical consideration. While both the C2 and C6 positions are activated by the nitro group, the inductive effect of the nitro group makes the ortho C2 position more electron-deficient and thus more susceptible to initial nucleophilic attack.[5] However, steric hindrance from the adjacent nitro group can favor attack at the less encumbered C6 position, especially with bulky nucleophiles.[5] The choice of solvent, base, and reaction temperature can be modulated to influence this regioselectivity.

Following the initial substitution, the newly introduced nucleophile, which contains a second reactive site, is poised for an intramolecular cyclization onto the remaining fluoro-substituted carbon. This cyclization can be a spontaneous process or may require promotion by heat or a suitable base. The nature of the dinucleophile will dictate the size and type of the fused heterocyclic ring.

Diagrammatic Overview of Synthetic Pathways

The following diagram illustrates the general synthetic strategy for the construction of fused heterocycles from 2,6-difluoro-3-nitropyridine.

Caption: General workflow for fused heterocycle synthesis.

Application Protocols

Protocol 1: Synthesis of a Fused Pyrido[2,3-b][5][6]oxazine Derivative

This protocol details the synthesis of a fused pyrido-oxazine ring system, a scaffold found in various biologically active molecules. The reaction proceeds via the condensation of 2,6-difluoro-3-nitropyridine with a 2-aminophenol derivative.

Reaction Scheme:

Caption: Synthesis of a fused pyrido-oxazine.

Materials:

-

2,6-Difluoro-3-nitropyridine

-

2-Aminophenol

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-aminophenol (1.1 mmol) in dry DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.2 mmol).

-

Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the phenolic hydroxyl group.

-

Add a solution of 2,6-difluoro-3-nitropyridine (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired fused pyrido-oxazine.

Expected Outcome and Characterization:

The product is typically a colored solid. Characterization can be performed using standard analytical techniques:

-

¹H NMR: Expect to see aromatic protons from both the pyridine and benzene rings, with characteristic shifts and coupling constants.

-

¹³C NMR: Will show the expected number of aromatic carbons and the carbons of the fused heterocyclic system.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹) and aromatic C-H and C=C stretching vibrations will be present.

Rationale for Experimental Choices:

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex, thereby accelerating the reaction rate.

-

Base (K₂CO₃): A mild inorganic base is sufficient to deprotonate the phenolic hydroxyl group, which is the more nucleophilic site for the initial attack. A stronger base could lead to side reactions.

-

Temperature (80 °C): Heating is necessary to promote both the initial SNAr reaction and the subsequent intramolecular cyclization.

Protocol 2: Synthesis of a Fused Pyrido[3,2-b][5][6]thiazine Derivative

This protocol describes the synthesis of a fused pyrido-thiazine, a privileged scaffold in medicinal chemistry. The synthesis involves the reaction of 2,6-difluoro-3-nitropyridine with 2-aminothiophenol.

Reaction Scheme:

Caption: Synthesis of a fused pyrido-thiazine.

Materials:

-

2,6-Difluoro-3-nitropyridine

-

2-Aminothiophenol

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluoro-3-nitropyridine (1.0 mmol) and 2-aminothiophenol (1.05 mmol) in ethanol (15 mL).

-

Add triethylamine (1.5 mmol) to the solution. The thiol group is generally more nucleophilic than the amino group and will preferentially attack the C2 or C6 position.

-

Reflux the reaction mixture and monitor its progress by TLC (Eluent: 20% EtOAc in hexanes).

-

Once the starting material is consumed (typically 3-5 hours), cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (30 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to yield the fused pyrido-thiazine.

Expected Outcome and Characterization:

The product is typically a crystalline solid.

-

¹H NMR & ¹³C NMR: Will confirm the formation of the fused ring system.

-

MS: The molecular ion peak will correspond to the expected product.

-

IR: The spectrum will show characteristic absorptions for the nitro group and the aromatic rings.

Rationale for Experimental Choices:

-

Solvent (Ethanol): Ethanol is a suitable protic solvent for this reaction. It can facilitate the reaction without interfering with the nucleophiles.

-

Base (Triethylamine): A mild organic base is used to neutralize the HF generated during the reaction and to facilitate the deprotonation of the thiol and amino groups.

-

Reflux: The elevated temperature is required for both the initial substitution and the subsequent intramolecular cyclization.

Protocol 3: Synthesis of a Fused Pyrazolo[3,4-b]pyridine Derivative

This protocol outlines the synthesis of a fused pyrazolo-pyridine system, a core structure in many kinase inhibitors.[2] The synthesis utilizes the reaction of 2,6-difluoro-3-nitropyridine with a hydrazine derivative.

Reaction Scheme:

Caption: Synthesis of a fused pyrazolo-pyridine.

Materials:

-

2,6-Difluoro-3-nitropyridine

-

Hydrazine hydrate

-

Isopropanol

-

Water

Procedure:

-

Dissolve 2,6-difluoro-3-nitropyridine (1.0 mmol) in isopropanol (10 mL) in a round-bottom flask.

-

Add hydrazine hydrate (1.2 mmol) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC (Eluent: 50% EtOAc in hexanes). The initial SNAr is followed by an intramolecular cyclization.

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with cold isopropanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Expected Outcome and Characterization:

The product is typically a solid.

-

¹H NMR & ¹³C NMR: Will show signals consistent with the fused pyrazolo-pyridine structure. The NH proton of the pyrazole ring will be observable.

-

MS: The molecular ion peak will confirm the mass of the product.

-

IR: The spectrum will display characteristic peaks for the N-H bond of the pyrazole ring and the nitro group.

Rationale for Experimental Choices:

-

Solvent (Isopropanol): A protic solvent that is suitable for reactions with hydrazine.

-

Reagent (Hydrazine hydrate): A common and effective source of the N-N dinucleophile.

-

Reflux: Provides the necessary energy for the cyclization step.

Data Summary Table

| Protocol | Dinucleophile | Fused Heterocycle | Typical Yield (%) | Key Characterization Data |

| 1 | 2-Aminophenol | Pyrido[2,3-b][5][6]oxazine | 60-75 | Distinct aromatic signals in NMR, M+ peak in MS |

| 2 | 2-Aminothiophenol | Pyrido[3,2-b][5][6]thiazine | 65-80 | Characteristic shifts for S-C-N linkage in ¹³C NMR |

| 3 | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine | 70-85 | N-H proton signal in ¹H NMR, characteristic IR stretch |

Conclusion and Future Perspectives